1'-Hydroxy Bilastine
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Overview
Description
1’-Hydroxy Bilastine is a derivative of Bilastine, a second-generation antihistamine. Bilastine is known for its non-sedating properties and is primarily used to treat allergic conditions such as rhinitis and urticaria. 1’-Hydroxy Bilastine is one of the potential impurities that can form during the synthesis of Bilastine .
Mechanism of Action
Target of Action
1’-Hydroxy Bilastine is a derivative of Bilastine, which is a second-generation H1-antihistamine . The primary target of Bilastine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its activation leads to symptoms such as nasal congestion and urticaria .
Mode of Action
Bilastine acts as a selective antagonist of the Histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine binds to the H1 receptor, preventing its activation by histamine . This action reduces the development of allergic symptoms due to the release of histamine from mast cells .
Pharmacokinetics
Bilastine exhibits favorable pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.13 hours . The absolute bioavailability is 61%, indicating a significant proportion of the drug reaches systemic circulation . There is no accumulation observed with daily dosing of 20-100 mg after 14 days . Its cmax (maximum plasma concentration) decreased by 25% and 33% when taken with a low fat and high fat meal compared to the fasted state .
Result of Action
The molecular and cellular effects of Bilastine’s action primarily involve the reduction of allergic symptoms. By antagonizing the H1 receptor, Bilastine prevents the activation of this receptor by histamine, thereby reducing the allergic response at the cellular level . This results in symptomatic relief from conditions like allergic rhinitis and chronic spontaneous urticaria .
Action Environment
The action, efficacy, and stability of Bilastine can be influenced by various environmental factors. For instance, the presence of food can decrease the bioavailability of Bilastine, as evidenced by the decrease in Cmax when taken with meals . Therefore, it is recommended to take Bilastine on an empty stomach for optimal absorption and efficacy .
Biochemical Analysis
Biochemical Properties
1’-Hydroxy Bilastine interacts with the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, 1’-Hydroxy Bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells .
Cellular Effects
1’-Hydroxy Bilastine has been shown to reduce allergic symptoms such as nasal congestion and urticaria . It achieves this by inhibiting the histamine H1 receptor, thereby preventing the allergic response triggered by mast cells .
Molecular Mechanism
The molecular mechanism of 1’-Hydroxy Bilastine involves selective antagonism of the histamine H1 receptor . By binding to this receptor, it prevents the activation of the receptor by histamine, which is released during an allergic response . This reduces the development of allergic symptoms .
Temporal Effects in Laboratory Settings
The pharmacokinetics of 1’-Hydroxy Bilastine have been studied in healthy adults . After multiple dose administration, 1’-Hydroxy Bilastine reached a mean maximum blood concentration at a median time of 2.50 hours . The half-life of 1’-Hydroxy Bilastine in plasma was 7.88 hours .
Metabolic Pathways
1’-Hydroxy Bilastine does not interact significantly with the cytochrome P450 system and does not undergo significant metabolism in humans . It is mainly excreted in the feces (66.5%) with some excreted in the urine (28.3%) .
Transport and Distribution
It is known that Bilastine is mainly absorbed by the conjunctiva and shows low plasma concentration .
Subcellular Localization
Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where the histamine H1 receptors are located .
Preparation Methods
The synthesis of 1’-Hydroxy Bilastine involves several steps. One common method includes the protection of 2-(4-piperidinyl)-1H-benzimidazole using di-tert-butyl dicarbonate, followed by a substitution reaction with 2-chloroethyl ethyl ether . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as hydrochloric acid and sodium hydroxide .
Industrial production methods for Bilastine and its derivatives, including 1’-Hydroxy Bilastine, often involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product. The use of beta-cyclodextrin as a solubilizer in strongly acidic conditions has been reported to enhance the solubility of Bilastine, which can be beneficial in the preparation of its derivatives .
Chemical Reactions Analysis
1’-Hydroxy Bilastine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
1’-Hydroxy Bilastine has several applications in scientific research:
Comparison with Similar Compounds
1’-Hydroxy Bilastine can be compared with other similar compounds, such as:
Bilastine: The parent compound, which is widely used as an antihistamine.
Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.
Fexofenadine: Known for its rapid onset of action but shorter duration compared to Bilastine.
Desloratadine: Similar in effectiveness but with a different metabolic pathway.
1’-Hydroxy Bilastine is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
1638785-23-5 |
---|---|
Molecular Formula |
C₂₈H₃₇N₃O₄ |
Molecular Weight |
479.61 |
Synonyms |
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-α,α-dimethyl-benzeneacetic Acid |
Origin of Product |
United States |
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